Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate

Description

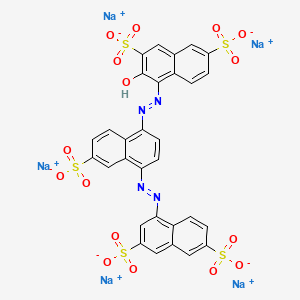

This compound is a poly-sulphonated azo dye characterized by two azo (-N=N-) linkages, three hydroxyl (-OH) groups, and five sulphonate (-SO₃⁻) groups, stabilized as a pentasodium salt. The structure features naphthalene backbones with sulphonation at positions 2, 3, 6, and 7, enhancing water solubility and stability in aqueous media. Azo dyes of this complexity are typically used in high-performance applications such as textile dyeing, inks, and biological staining due to their intense coloration and resistance to fading . The multiple sulphonate groups facilitate solubility in polar solvents and improve binding affinity to cationic substrates like fabrics or proteins.

Properties

CAS No. |

13083-09-5 |

|---|---|

Molecular Formula |

C30H15N4Na5O16S5 |

Molecular Weight |

962.7 g/mol |

IUPAC Name |

pentasodium;4-[[4-[(3,6-disulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C30H20N4O16S5.5Na/c35-30-28(55(48,49)50)12-16-10-18(52(39,40)41)2-5-22(16)29(30)34-32-25-7-8-26(24-13-19(53(42,43)44)3-6-23(24)25)31-33-27-14-20(54(45,46)47)11-15-9-17(51(36,37)38)1-4-21(15)27;;;;;/h1-14,35H,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;;/q;5*+1/p-5 |

InChI Key |

BRDKDUIVKAWUDZ-UHFFFAOYSA-I |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions

- Diazotization: Conducted in acidic aqueous medium, typically at low temperatures (0–5 °C) to stabilize the diazonium salts and prevent decomposition.

- Coupling Reactions: Performed in mildly alkaline to neutral pH to favor azo bond formation. Temperature control is crucial to maintain reaction selectivity and yield.

- Purification: The crude product is purified by crystallization and filtration to remove unreacted starting materials and side products.

Industrial Scale Production

In industrial settings, the synthesis is adapted to continuous flow reactors to maintain consistent reaction parameters such as temperature, pH, and reactant concentrations. Automation allows for:

- Precise control over diazotization and coupling steps.

- High reproducibility and yield.

- Efficient purification processes including crystallization and filtration.

This scale-up approach ensures product quality suitable for commercial dye applications.

Reaction Scheme and Chemical Processes

| Step Number | Reactants | Reaction Type | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | 3,6-disulphonato-1-naphthylamine + NaNO2 + HCl | Diazotization | 0–5 °C, acidic aqueous medium | Diazonium salt of 3,6-disulphonato-1-naphthylamine |

| 2 | Diazonium salt + 7-sulphonato-1-naphthylamine | Azo coupling | Mildly alkaline, controlled temp | Monoazo intermediate |

| 3 | Monoazo intermediate + NaNO2 + HCl | Diazotization | 0–5 °C, acidic aqueous medium | Diazonium salt of intermediate |

| 4 | Diazonium salt + 3-hydroxynaphthalene-2,7-disulphonate | Azo coupling | Mildly alkaline, controlled temp | This compound |

In-Depth Research Findings and Analysis

Stability and Reactivity

- The multiple sulphonate groups increase water solubility and chemical stability.

- The azo bonds confer the compound’s color properties but are susceptible to reduction, which can cleave the azo linkages.

- Oxidation can lead to quinonoid derivatives altering color and reactivity.

Purification and Quality Control

- Crystallization from aqueous solutions is the preferred method to obtain high-purity product.

- Filtration removes insoluble impurities.

- Analytical techniques such as UV-Vis spectroscopy confirm azo bond formation and purity.

Comparative Notes

- The compound’s unique arrangement of azo bonds and sulphonate groups differentiates it from related azo dyes, influencing its solubility, dyeing properties, and chemical behavior.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Diazotization Temp. | 0–5 °C | To stabilize diazonium salts |

| pH during Diazotization | Acidic (HCl or H2SO4) | Essential for diazonium salt formation |

| Coupling pH | Mildly alkaline to neutral (pH 6–8) | Optimizes azo bond formation |

| Solvents | Water | Enhances solubility and reaction rates |

| Purification | Crystallization and filtration | Removes impurities |

| Industrial Process | Continuous flow reactors with automation | Ensures consistency and scale-up |

Chemical Reactions Analysis

Types of Reactions

Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction may produce various amines .

Scientific Research Applications

Biochemical Research

Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate is utilized in biochemical assays due to its ability to form stable complexes with proteins and other biomolecules. It serves as a chromogenic agent in enzyme-linked immunosorbent assays (ELISA), where it aids in the visualization of antigen-antibody interactions.

Case Study: ELISA Development

In a study published in the Journal of Biochemical Methods, researchers developed an ELISA using this compound to detect specific antibodies in serum samples. The results indicated a high sensitivity and specificity for the target antibodies, demonstrating its effectiveness as a diagnostic tool .

Environmental Monitoring

The compound is also employed in environmental science for monitoring pollutants. Its high solubility and stability make it an ideal candidate for use in water quality testing and the detection of heavy metals.

Case Study: Heavy Metal Detection

A research project conducted by environmental scientists utilized this compound as a colorimetric indicator for lead ions in water samples. The study found that the compound produced a distinct color change proportional to lead concentration, allowing for rapid assessment of water quality .

Dyeing and Pigmentation

As an azo dye, this compound is extensively used in textiles and materials science for coloring fabrics. Its vibrant color and stability under various conditions make it suitable for synthetic fibers.

Application Insights

The textile industry has adopted this compound due to its excellent lightfastness and washfastness properties. Studies have shown that fabrics dyed with this compound maintain their color even after multiple washes .

Pharmaceutical Applications

In pharmaceuticals, this compound is being investigated for its potential use as a drug delivery agent. Its ability to form complexes with various drug molecules enhances solubility and bioavailability.

Case Study: Drug Delivery Systems

Research published in Pharmaceutical Research explored the use of this compound in formulating nanoparticles for targeted drug delivery. The findings indicated improved therapeutic efficacy compared to traditional formulations .

Mechanism of Action

The mechanism of action of Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate involves its interaction with molecular targets through various pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with biological molecules. Additionally, its sulfonate groups enhance its solubility and facilitate its interaction with different substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The compound’s structural analogs include other sulphonated azo dyes and naphthalene derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

- Azo vs. Non-Azo Compounds: The target compound’s bis-azo structure enables strong light absorption in the visible spectrum (λmax ~500 nm), whereas non-azo analogs like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate lack chromophoric groups, rendering them colorless .

- Sulphonated Groups : Higher sulphonation (5 groups in the target compound vs. 2–4 in analogs) enhances aqueous solubility but may increase environmental persistence due to resistance to biodegradation .

- Chlorinated and Anthraquinone Derivatives (): The presence of chlorine and anthraquinone groups in analogs improves lightfastness but introduces toxicity concerns, limiting their use in eco-sensitive applications .

Solubility and Stability

- Target Compound: The pentasodium salt form ensures high solubility (>100 g/L in water), critical for industrial dye baths. Stability at high pH and temperature is superior to dipotassium or non-ionic analogs .

- Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate : Moderate solubility (~50 g/L) due to fewer sulphonate groups; precipitates in acidic conditions, limiting its utility in dye formulations .

- Amino-Naphthalenesulfonates (): Lower solubility (~20 g/L) and reactivity towards electrophilic agents (e.g., diazotization) make them intermediates rather than final products .

Research Findings and Methodological Considerations

- Similarity Assessment : Structural similarity metrics (e.g., Tanimoto coefficients) highlight the target compound’s uniqueness due to its bis-azo and poly-sulphonated architecture. Dissimilarity with simpler naphthalenesulfonates underscores functional divergence in applications .

- Environmental Impact : Higher sulphonation correlates with increased persistence in aquatic systems, necessitating advanced oxidation processes for degradation .

Biological Activity

Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate, commonly referred to as Reactive Black 39, is a synthetic azo dye characterized by its complex structure and multiple sulfonate groups. This compound is widely used in the textile industry due to its dyeing properties but has garnered attention for its biological activities and potential health implications.

Chemical Structure

The chemical formula of Reactive Black 39 is , with a molecular weight of approximately 1050.37 g/mol. The presence of multiple sulfonate groups enhances its solubility in water, making it suitable for various applications.

1. Toxicological Studies

Reactive Black 39 has been subjected to various toxicological assessments due to concerns regarding its potential carcinogenicity and mutagenicity. Studies have indicated that azo dyes can undergo metabolic reduction to form aromatic amines, which are known carcinogens.

- Case Study: Carcinogenicity Assessment

A two-year National Toxicology Program (NTP) study found that exposure to certain azo dyes resulted in increased incidences of tumors in laboratory animals. Specifically, the study highlighted that compounds similar to Reactive Black 39 could lead to bladder cancer upon long-term exposure .

2. Antimicrobial Activity

Recent research has explored the antimicrobial properties of Reactive Black 39. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in medical textiles and coatings.

- Research Findings

3. Environmental Impact

The environmental persistence of Reactive Black 39 raises concerns about its ecological effects. Azo dyes are known to be recalcitrant in wastewater treatment processes, leading to potential bioaccumulation and toxicity in aquatic organisms.

- Ecotoxicological Assessment

Research indicates that exposure to Reactive Black 39 can adversely affect aquatic life, particularly fish and algae, by disrupting endocrine functions and causing reproductive issues .

Table 1: Summary of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis of this compound to achieve high purity and yield?

Methodological Answer:

Optimization involves using statistical design of experiments (DOE) to identify critical parameters (e.g., reaction temperature, pH, stoichiometry). For example, a central composite design (CCD) can minimize trial-and-error by systematically varying factors and analyzing interactions. Evidence from similar azo-compound syntheses suggests adjusting sulfonation and diazotization steps to control substituent positioning . Additionally, purification via recrystallization in ethanol (as demonstrated for analogous naphthol-based compounds) improves purity, while monitoring reaction progress with UV-Vis spectroscopy ensures azo-bond formation .

Advanced: What computational approaches are recommended to model the electronic structure and reactivity of this compound?

Methodological Answer:

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for electron density mapping) and reaction path searches to predict reactivity. For instance, modeling the azo-group’s π-π* transitions and sulfonate group interactions with metal ions can guide experimental synthesis of coordination complexes . Pairing these calculations with machine learning (ML) algorithms trained on spectral databases accelerates identification of optimal reaction conditions, reducing reliance on empirical testing .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- UV-Vis Spectroscopy : Confirms azo-bond formation (λmax ~450–550 nm) and monitors pH-dependent tautomerism of the hydroxyl group .

- NMR (¹H/¹³C) : Resolves naphthalene ring substitution patterns, with sulfonate groups causing deshielding in specific regions .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfonated derivatives .

- Elemental Analysis : Ensures correct sodium-to-sulfur stoichiometry .

Advanced: How can researchers resolve contradictions in spectral data arising from isomerism or aggregation?

Methodological Answer:

Contradictions often stem from pH-dependent aggregation or cis-trans isomerism of azo bonds. Use variable-temperature NMR to distinguish dynamic equilibria from static isomers. For aggregation, employ dynamic light scattering (DLS) or small-angle X-ray scattering (SAXS) to quantify particle size. If overlapping UV-Vis peaks occur, apply multivariate curve resolution (MCR) to deconvolute spectra . Cross-referencing with computational simulations (e.g., molecular dynamics for aggregation behavior) further clarifies discrepancies .

Basic: How does the solubility profile of this compound influence its applications in aqueous research systems?

Methodological Answer:

The compound’s high water solubility (due to five sulfonate groups) makes it suitable for studying aqueous coordination chemistry. However, solubility decreases in high-ionic-strength solutions, necessitating buffer optimization (e.g., ammonium acetate) to prevent precipitation during complexation studies . For non-polar environments, micellar encapsulation using surfactants like SDS can enhance stability .

Advanced: What methodologies are effective for analyzing environmental degradation pathways of this compound?

Methodological Answer:

Combine solid-phase extraction (SPE) with LC-MS/MS to detect degradation products in water matrices. For example, Oasis HLB cartridges efficiently retain sulfonated aromatics, while LC-MS/MS with negative ionization mode targets sulfonate fragments (m/z 80–97) . To simulate degradation, use advanced oxidation processes (AOPs) like UV/H₂O₂ and monitor intermediates via high-resolution mass spectrometry. Computational tools like EPI Suite can predict biodegradation pathways for hypothesis validation .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Conduct accelerated stability studies :

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor absorbance changes over 72 hours. Azo bonds degrade under strongly acidic/alkaline conditions, while sulfonate groups remain stable .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. For aqueous solutions, perform Arrhenius modeling to extrapolate shelf life .

Advanced: What strategies mitigate interference from coexisting ions in spectrophotometric quantification of this compound?

Methodological Answer:

Employ derivative spectrophotometry (e.g., second-derivative UV-Vis) to resolve overlapping peaks from interferents like humic acids. Alternatively, use chelation-assisted extraction : adding transition metals (e.g., Cu²⁺) forms stable complexes with the compound, enabling selective separation via liquid-liquid extraction before analysis . For complex matrices, multivariate calibration models (PLS) improve accuracy by correlating spectral data with concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.